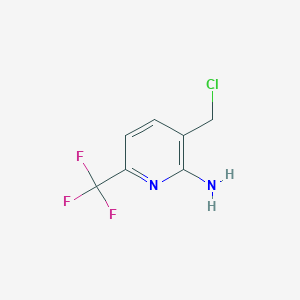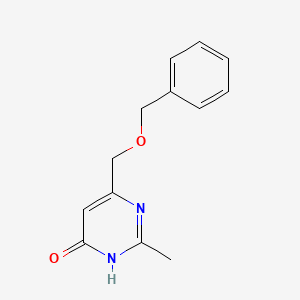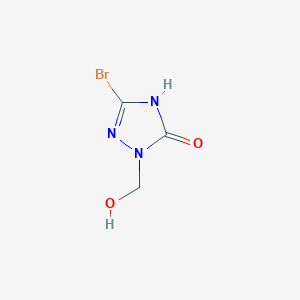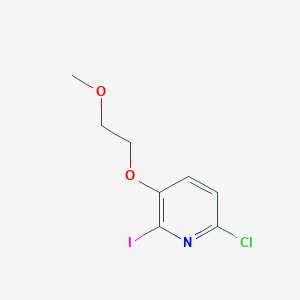
2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine
Overview
Description
“2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . For example, the synthesis of tipranavir, a TFMP derivative, was achieved using a chiral auxiliary .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring with a trifluoromethyl group, a chloromethyl group, and an amino group attached to it .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives usually encompass a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a pyridine in the structure of TFMP derivatives bestows many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Metalations and Functionalizations
- The compound has been utilized in regioexhaustive functionalizations to produce a range of carboxylic acids from chloro- and bromo(trifluoromethyl)pyridines. Such transformations are pivotal in synthesizing complex molecules, demonstrating the compound's versatility in organic synthesis (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Synthesis of Anticancer Agents
- Research has focused on synthesizing novel pyridine derivatives bearing biologically active groups, such as imidiazolyl, pyrazolyl, and urea derivatives, with the intent to evaluate their efficacy as anticancer agents. This underscores the compound's role in developing new therapeutic molecules (Hafez & El-Gazzar, 2020).
Structural and Spectroscopic Characterization
- Studies have also been conducted on the structural and spectroscopic characterization of derivatives, revealing insights into their potential as antithyroid drugs and their interaction with iodine. Such investigations are crucial for understanding the chemical behavior and applications of the compound in medicinal chemistry (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
Organometallic Complexes
- The compound serves as a precursor in forming organometallic complexes with various amino derivatives of pyridine. These complexes are significant in catalysis and materials science, illustrating the broad applicability of the compound in chemistry (Sadimenko, 2011).
Novel Synthesis Strategies
- Innovative strategies for synthesizing poly-substituted pyridines have been developed using the compound, showcasing its role in enhancing synthetic methodologies for creating complex organic structures with potential applications in drug development and beyond (Chen, Zhu, Xie, Li, Wu, & Gong, 2010).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It is known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical pathways, including the suzuki–miyaura coupling reaction .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-3-4-1-2-5(7(9,10)11)13-6(4)12/h1-2H,3H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAKTNUQRJXCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CCl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1449815.png)

![7-Amino-3-methylbenzo[d]isoxazol-6-ol](/img/structure/B1449818.png)

![2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1449821.png)


![2-[[(1R,2S)-2-[(2-Hydroxyphenyl)methylideneamino]-1,2-bis(4-methylphenyl)ethyl]iminomethyl]phenol](/img/structure/B1449828.png)

![Des[5-(2-dimethylamino)ethyl] N-Methyl Diltiazem](/img/structure/B1449831.png)
![6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1449833.png)
![(3-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone](/img/structure/B1449834.png)

![Hydrogen hydroxy[2-hydroxy-3-[(2-hydroxy-3-nitrobenzylidene)amino]-5-nitrobenzenesulfonato(3-)]chromate(1-) 3-((2-ethylhexyl)oxy)-1-propanamine](/img/structure/B1449836.png)
